molecular formula C22H23BrN2O3 B604496 1-HEXYL-4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (2-BROMO-PHENYL)-AMIDE CAS No. 369607-93-2

1-HEXYL-4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (2-BROMO-PHENYL)-AMIDE

Cat. No.: B604496
CAS No.: 369607-93-2
M. Wt: 443.3g/mol
InChI Key: KWVNYXNSUATJLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-HEXYL-4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (2-BROMO-PHENYL)-AMIDE is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a bromophenyl group, a hexyl chain, and a quinoline core with a hydroxy and oxo functional group. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-HEXYL-4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (2-BROMO-PHENYL)-AMIDE typically involves multi-step organic reactions. One common method is the palladium-catalyzed Heck/Suzuki cascade reaction. This reaction is highly enantioselective and involves the use of endo-5-norbornene-2,3-dimethanol to prevent transmetalation of the aryl-palladium complex . The reaction conditions are mild and can tolerate a wide range of functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The scalability of these reactions makes them suitable for industrial applications. Additionally, the use of environmentally benign reagents and conditions is preferred to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-HEXYL-4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (2-BROMO-PHENYL)-AMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The oxo group can be reduced to form an alcohol.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-HEXYL-4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (2-BROMO-PHENYL)-AMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-HEXYL-4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (2-BROMO-PHENYL)-AMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological activity being investigated. For example, in antimicrobial applications, it may inhibit bacterial enzymes, while in anticancer applications, it may interfere with cell division processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-HEXYL-4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (2-BROMO-PHENYL)-AMIDE is unique due to its complex structure, which combines a quinoline core with multiple functional groups. This complexity allows for diverse chemical reactivity and biological activity, making it a valuable compound in various fields of research.

Properties

CAS No.

369607-93-2

Molecular Formula

C22H23BrN2O3

Molecular Weight

443.3g/mol

IUPAC Name

N-(2-bromophenyl)-1-hexyl-4-hydroxy-2-oxoquinoline-3-carboxamide

InChI

InChI=1S/C22H23BrN2O3/c1-2-3-4-9-14-25-18-13-8-5-10-15(18)20(26)19(22(25)28)21(27)24-17-12-7-6-11-16(17)23/h5-8,10-13,26H,2-4,9,14H2,1H3,(H,24,27)

InChI Key

KWVNYXNSUATJLN-UHFFFAOYSA-N

SMILES

CCCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=CC=C3Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.